6-Butyl-2-methylpyridin-3-amine chemical structure and properties
6-Butyl-2-methylpyridin-3-amine chemical structure and properties
An In-Depth Technical Guide to 6-Butyl-2-methylpyridin-3-amine: Structure, Properties, and Synthetic Considerations
Executive Summary
The substituted aminopyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties and versatile synthetic handles. This guide provides a comprehensive technical overview of 6-Butyl-2-methylpyridin-3-amine, a specific derivative with potential as a key intermediate in drug discovery and a ligand in coordination chemistry. We will dissect its fundamental chemical structure, detail its physicochemical properties, propose a logical and robust synthetic pathway, and discuss its handling and potential applications from the perspective of a senior application scientist. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound.
Chemical Identity and Structure
6-Butyl-2-methylpyridin-3-amine is a disubstituted aminopyridine featuring a butyl group at the 6-position, a methyl group at the 2-position, and an amine group at the 3-position. This arrangement of functional groups dictates its reactivity, solubility, and potential for forming intermolecular interactions.
The core structure consists of a pyridine ring, an aromatic heterocycle. The amino group at the 3-position acts as a hydrogen bond donor and a site for further derivatization. The alkyl substituents (butyl and methyl) at the 2- and 6-positions increase the molecule's lipophilicity and sterically influence the reactivity of the adjacent ring nitrogen and amine group.
Caption: 2D Chemical Structure of 6-Butyl-2-methylpyridin-3-amine.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1692608-20-0 | [1] |
| Molecular Formula | C₁₀H₁₆N₂ | [1][2] |
| SMILES | CCCCC1=NC(=C(C=C1)N)C | [2] |
| InChIKey | JVGSWZVOHXHTOV-UHFFFAOYSA-N |[2] |
Physicochemical and Computational Properties
The physicochemical properties of a compound are critical predictors of its behavior in both chemical and biological systems. The data below, derived from computational models and supplier information, provides insight into the molecule's characteristics.
Table 2: Physicochemical and Predicted Properties
| Property | Value | Implication / Scientific Insight | Source |
|---|---|---|---|
| Molecular Weight | 164.25 g/mol | Within the range for "Rule of Five" compliance, suggesting potential for oral bioavailability. | [1] |
| Monoisotopic Mass | 164.13135 Da | Precise mass for high-resolution mass spectrometry identification. | [2] |
| XlogP / LogP | 2.3 / 2.31 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and cell membrane permeability. | [1][2] |
| TPSA (Topological Polar Surface Area) | 38.91 Ų | Suggests good potential for blood-brain barrier penetration and intestinal absorption. | [1] |
| Hydrogen Bond Donors | 1 | The primary amine group can participate in hydrogen bonding, crucial for receptor-ligand interactions. | [1] |
| Hydrogen Bond Acceptors | 2 | The ring nitrogen and the amine nitrogen can act as H-bond acceptors. | [1] |
| Rotatable Bonds | 3 | Relates to the conformational flexibility of the butyl side chain. | [1] |
| Purity (Commercial) | ≥95% to ≥98% | Commercially available at purities suitable for research and development. |[1] |
Proposed Synthetic Pathway
While a specific, peer-reviewed synthesis for 6-Butyl-2-methylpyridin-3-amine is not prominently documented, a robust and logical pathway can be constructed based on established methodologies for pyridine ring synthesis. The Bohlmann-Rahtz pyridine synthesis is an excellent candidate, offering a convergent and efficient route from readily available starting materials.
Rationale for Synthetic Design
The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ynone. This approach is chosen for its reliability and its ability to construct the substituted pyridine core in a single key step. Our specific strategy involves using an enamine derived from 3-aminocrotononitrile and a β-ketoester, which can be readily prepared. This multi-step process is designed to be self-validating, with clear purification and characterization points.
Caption: Proposed workflow for the synthesis of 6-Butyl-2-methylpyridin-3-amine.
Step-by-Step Experimental Protocol
Objective: To synthesize 6-Butyl-2-methylpyridin-3-amine from heptan-2-one and ethyl cyanoacetate.
Step 1: Synthesis of Ethyl 2-cyano-3-methylnon-2-enoate (Intermediate A)
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Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add heptan-2-one (1.0 eq), ethyl cyanoacetate (1.1 eq), and piperidine (0.1 eq) in toluene.
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Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, indicating the progress of the Knoevenagel condensation. Continue reflux until no more water is formed (typically 4-6 hours).
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Causality: Piperidine acts as a base catalyst to deprotonate the active methylene of ethyl cyanoacetate, initiating the condensation. The Dean-Stark trap removes the water byproduct, driving the equilibrium towards the product.
-
-
Workup: Cool the reaction mixture. Wash with 1M HCl, then with saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved via vacuum distillation.
Step 2: Synthesis of the Dihydropyridine Intermediate (Intermediate B)
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Setup: In a flask under an inert nitrogen atmosphere, dissolve 3-aminocrotononitrile (1.0 eq) in anhydrous ethanol. Add sodium ethoxide (1.1 eq) and stir until a homogenous solution is formed.
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Reaction: Cool the solution to 0°C and add Intermediate A (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC.
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Causality: Sodium ethoxide serves as a base to facilitate the Michael addition of the enamine (from 3-aminocrotononitrile) to the α,β-unsaturated ester system of Intermediate A.
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Step 3: Aromatization to the Pyridine Core (Intermediate C)
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Reaction: To the reaction mixture from Step 2, carefully add a mild oxidizing agent, such as nitric acid diluted in acetic acid, or simply bubble air through the heated solution. This will oxidize the dihydropyridine to the aromatic pyridine ring.
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Workup: Neutralize the mixture with a base (e.g., NaOH solution) and extract the product with ethyl acetate. Dry the organic layers and concentrate to yield the crude substituted pyridine.
Step 4 & 5: Hydrolysis, Decarboxylation, and Reduction
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Hydrolysis: Heat the crude product from Step 3 in concentrated aqueous HCl. This will hydrolyze both the ester and the nitrile groups.
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Decarboxylation: Continued heating will cause decarboxylation, leaving the amine group.
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Reduction (Alternative to Hydrolysis/Decarboxylation): A more controlled route involves the selective reduction of the nitrile group. The ester can be hydrolyzed and decarboxylated first, followed by reduction of the nitrile using a powerful reducing agent like LiAlH₄ in THF or via catalytic hydrogenation (e.g., H₂, Raney Nickel).
-
Causality: The choice of reduction method is critical. LiAlH₄ is highly effective but requires stringent anhydrous conditions. Catalytic hydrogenation is often cleaner but may require higher pressures and temperatures.
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-
Final Purification: The final product is purified using column chromatography on silica gel to yield 6-Butyl-2-methylpyridin-3-amine.
Potential Applications and Research Context
While specific applications for 6-Butyl-2-methylpyridin-3-amine are not extensively published, its structure suggests significant potential in several key research areas:
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Medicinal Chemistry Building Block: The aminopyridine moiety is a privileged scaffold found in numerous FDA-approved drugs. The primary amine at the 3-position serves as an ideal synthetic handle for building libraries of compounds via amide coupling, reductive amination, or arylation reactions. The butyl and methyl groups provide lipophilicity and can occupy hydrophobic pockets in protein active sites. It could serve as a precursor for kinase inhibitors, GPCR modulators, or ion channel blockers.
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Ligand in Coordination Chemistry: The nitrogen atoms of the pyridine ring and the amino group are capable of coordinating with metal ions.[3] This makes the molecule a potential bidentate ligand for creating novel metal complexes. Such complexes could be investigated for applications in catalysis, materials science, or as therapeutic agents.[3]
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Agrochemical Research: Substituted pyridines are frequently used in the development of new herbicides and pesticides. This compound could be used as a starting point for the synthesis and screening of new agrochemically active molecules.
Safety and Handling
No specific safety data sheet (SDS) is available for 6-Butyl-2-methylpyridin-3-amine. Therefore, a conservative approach to handling is required, based on data from structurally similar aminopyridines.[4][5][6]
Table 3: Anticipated Hazards and Recommended Precautions
| Hazard Category | Anticipated Risk | Recommended Handling Protocol |
|---|---|---|
| Acute Toxicity | Potentially toxic if swallowed and may be fatal if it comes in contact with skin.[5][6] | Avoid ingestion and skin contact. Use in a well-ventilated area or chemical fume hood.[7] |
| Skin/Eye Irritation | Expected to cause skin and serious eye irritation/damage.[4][6] | Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[6] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol.[5] | Handle in a fume hood to avoid generating dust or aerosols.[7] |
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Engineering Controls: Always handle this chemical in a certified chemical fume hood to minimize inhalation exposure.
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Personal Protective Equipment (PPE): Standard PPE includes safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for disposal. Chemical waste must be disposed of in accordance with local, regional, and national regulations.[4][6]
Conclusion
6-Butyl-2-methylpyridin-3-amine is a compound with significant untapped potential. Its well-defined structure and physicochemical properties make it an attractive candidate for further exploration in medicinal chemistry and materials science. While detailed application data is sparse, the foundational knowledge of its structure, properties, and a plausible synthetic route, as outlined in this guide, provides a solid framework for researchers to begin investigating its utility. Prudent safety measures, based on analogous compounds, should be strictly followed during its handling and use.
References
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PubChemLite. 6-butyl-2-methylpyridin-3-amine (C10H16N2). [Link]
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Acta Crystallographica Section E. 6-Methylpyridin-3-amine. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 2-Hydroxy-6-methylpyridine. [Link]
-
Organic Syntheses. 5-methyl-2,2'-bipyridine. [Link]
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PubChem. 2-Butyl-6-methylpyridine | C10H15N | CID 219541. [Link]
-
ResearchGate. (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link]
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